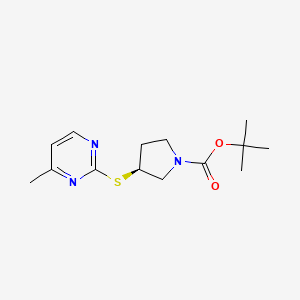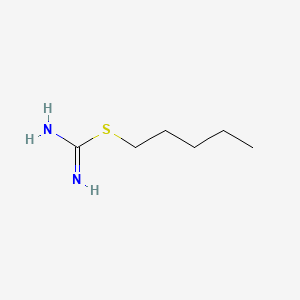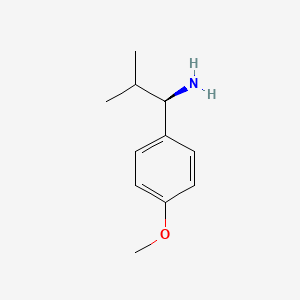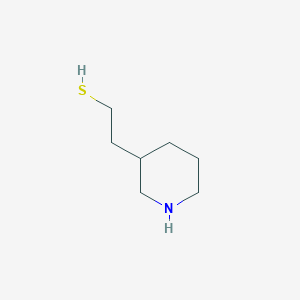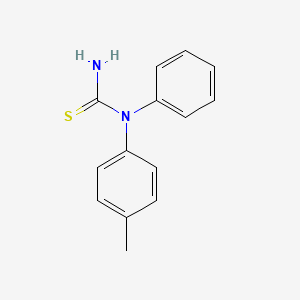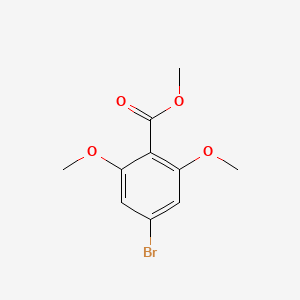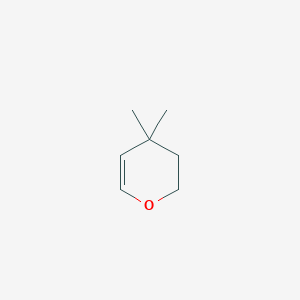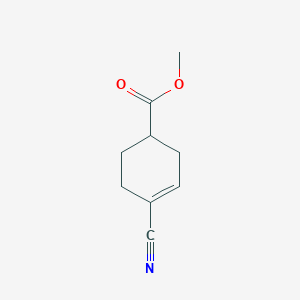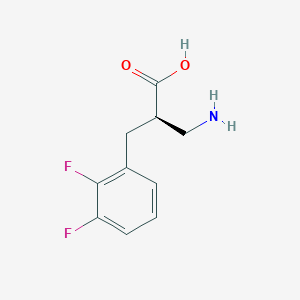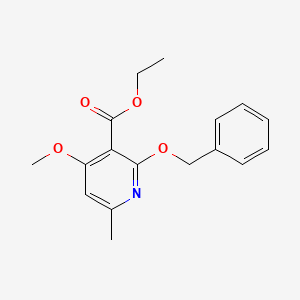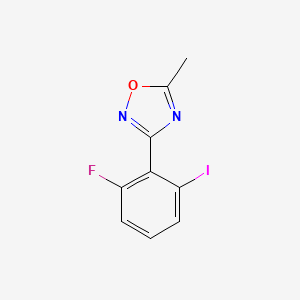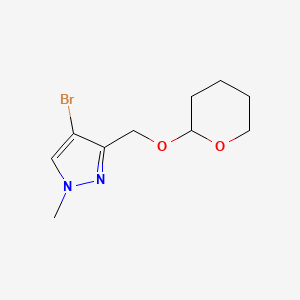
(R)-Benzyl (1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate is a complex organic compound that belongs to the class of carbamates. This compound features a benzyl group, a naphthalene ring, and a carbamate functional group, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate oxide.
Reduction: Formation of benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(1S)-1-[(naphthalen-1-yl)carbamoyl]ethyl]carbamate
- Benzyl N-[(1R)-1-[(naphthalen-1-yl)carbamoyl]ethyl]carbamate
Uniqueness
Benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate is unique due to its specific stereochemistry and the position of the naphthalene ring. This unique structure can result in different biological activities and chemical reactivity compared to its similar compounds. The presence of the naphthalene ring in the 2-position can influence the compound’s interaction with molecular targets, potentially leading to distinct pharmacological properties.
Properties
CAS No. |
112982-78-2 |
|---|---|
Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzyl N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H20N2O3/c1-15(22-21(25)26-14-16-7-3-2-4-8-16)20(24)23-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
PTRXMEBOWZBSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


